Potent Inhibition of Soluble Epoxide Hydrolase (sEH) with Sub-Nanomolar IC50 Values
2-Fluoro-5-(naphthalen-2-yl)phenol demonstrates potent inhibition of human soluble epoxide hydrolase (sEH). In multiple independent assays using recombinant human sEH, this compound exhibits sub-nanomolar to low nanomolar IC50 values, specifically 0.400 nM [1] and 1.40 nM [2]. In stark contrast, its inhibitory activity against the related enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is negligible, with IC50 values exceeding 10,000 nM and 100,000 nM, respectively [1]. This establishes a high degree of target selectivity. For comparison, a closely related analog, BDBM50591333, also shows sEH inhibition with an IC50 of 0.600 nM, placing this compound in a similar, highly potent class [3].
| Evidence Dimension | Enzyme inhibition (IC50) for sEH vs. COX-2 vs. LOX-5 |
|---|---|
| Target Compound Data | sEH IC50 = 0.400 nM and 1.40 nM; COX-2 IC50 > 10,000 nM; LOX-5 IC50 > 100,000 nM |
| Comparator Or Baseline | Comparator: BDBM50591333 (sEH IC50 = 0.600 nM). Baseline: COX-2 and LOX-5 enzymes for selectivity assessment. |
| Quantified Difference | Selectivity ratio (COX-2/sEH) > 25,000-fold; Selectivity ratio (LOX-5/sEH) > 250,000-fold |
| Conditions | Fluorescence-based enzyme inhibition assays using recombinant human sEH (PHOME substrate), recombinant human COX-2 (arachidonic acid substrate), and recombinant human LOX-5. |
Why This Matters
This potency and selectivity profile makes 2-Fluoro-5-(naphthalen-2-yl)phenol a valuable chemical probe for studying sEH-mediated biology, minimizing off-target effects on the arachidonic acid cascade, which is critical for inflammation and pain research.
- [1] BindingDB entry for BDBM50591341 / CHEMBL5177372. sEH IC50 = 0.400 nM; COX-2 IC50 > 1.00E+4 nM; LOX-5 IC50 > 1.00E+5 nM. BindingDB. View Source
- [2] BindingDB entry for BDBM50594428 / CHEMBL5192349. sEH IC50 = 1.40 nM. BindingDB. View Source
- [3] BindingDB entry for BDBM50591333 / CHEMBL5197313. sEH IC50 = 0.600 nM. BindingDB. View Source
